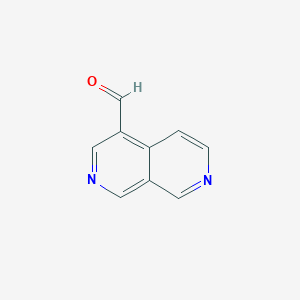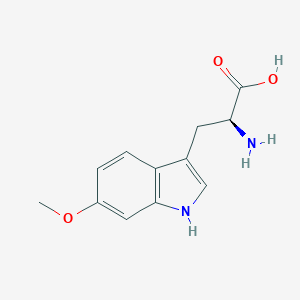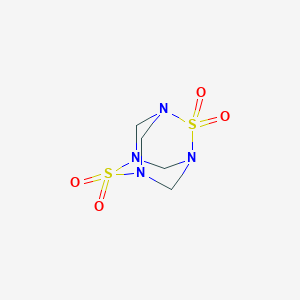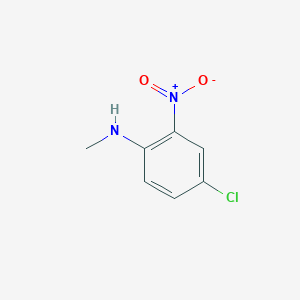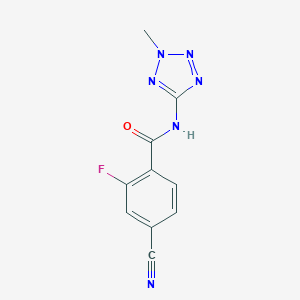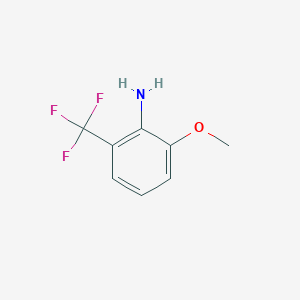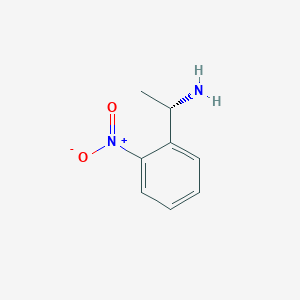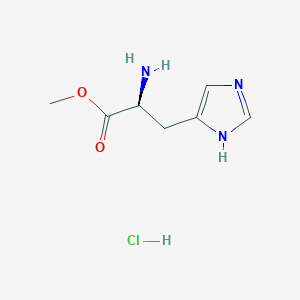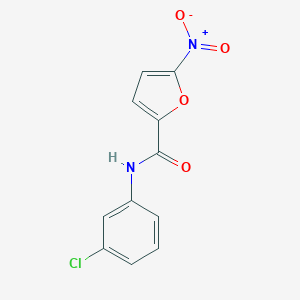
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and is still used today in some parts of the world to treat various bacterial infections.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood. It is believed to inhibit bacterial and protozoal growth by interfering with their DNA synthesis. It may also disrupt the function of certain enzymes involved in energy production.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in energy production, such as succinate dehydrogenase and NADH dehydrogenase. It has also been shown to interfere with the function of certain transport proteins in bacterial and protozoal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide in lab experiments is its broad-spectrum antibacterial and antiprotozoal activity. It is effective against a wide range of bacteria and protozoa, making it a useful tool for studying these organisms. However, it also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new derivatives with improved antibacterial and antiprotozoal activity. Another area of interest is the study of its mechanism of action, which could lead to the development of new drugs with similar activity. Finally, there is interest in exploring the potential of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide as a treatment for other diseases, such as cancer and inflammatory disorders.
Conclusion:
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide is a synthetic antibacterial and antiprotozoal agent that has been extensively studied for its broad-spectrum activity. Its mechanism of action is not fully understood, but it is believed to interfere with DNA synthesis and energy production. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-chloroaniline with furfural in the presence of concentrated sulfuric acid. The resulting product is then reacted with nitric acid to form the final compound. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Salmonella, Escherichia coli, and Staphylococcus aureus. It has also been shown to be effective against protozoal infections such as Giardia lamblia and Trichomonas vaginalis.
Propiedades
Número CAS |
67764-28-7 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide |
Fórmula molecular |
C11H7ClN2O4 |
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Clave InChI |
KZZRNKLESVOZGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




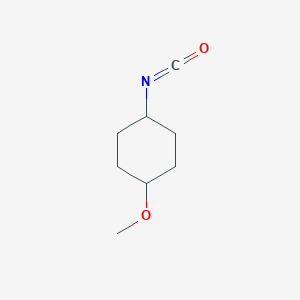
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
